5-Hexen-1-amine, 2,2-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hexen-1-amine, 2,2-dimethyl- is a colorless liquid with a strong, unpleasant odor. It belongs to the hexenylamine family of compounds and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Hexen-1-amine, 2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyl-5-hexen-1-ol with ammonia in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an appropriate solvent such as ethanol .

Industrial Production Methods

In industrial settings, the production of 5-Hexen-1-amine, 2,2-dimethyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hexen-1-amine, 2,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hexen-1-amine, 2,2-dimethyl- has been the focus of significant scientific research due to its versatile applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-Hexen-1-amine, 2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its amine group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-5-hexen-1-ol: A precursor in the synthesis of 5-Hexen-1-amine, 2,2-dimethyl-.

Hexylamine: A related compound with similar chemical properties.

2,2-Dimethylhexane: A structurally similar compound without the amine group.

Uniqueness

5-Hexen-1-amine, 2,2-dimethyl- is unique due to its specific structure, which includes both an amine group and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

5-Hexen-1-amine, 2,2-dimethyl- (CAS No. 141511-50-4) is an organic compound with a unique structure that includes a primary amine group and a double bond. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of 5-Hexen-1-amine, 2,2-dimethyl-, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

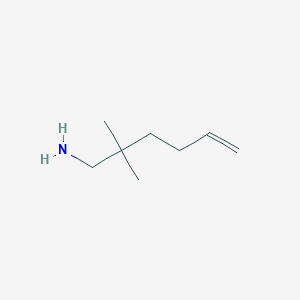

5-Hexen-1-amine, 2,2-dimethyl- is characterized by the following structural formula:

Key Features

- Molecular Weight : 127.23 g/mol

- Functional Groups : Primary amine (-NH₂) and alkene (C=C)

- Physical State : Colorless liquid with a strong odor

Antimicrobial and Antifungal Properties

Research has indicated that 5-Hexen-1-amine, 2,2-dimethyl- exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for further exploration in pharmaceutical applications.

The mechanism of action for 5-Hexen-1-amine, 2,2-dimethyl- involves its interaction with microbial cell membranes and potential disruption of cellular processes. The presence of the amine group allows for hydrogen bonding with cellular components, which may enhance its efficacy against various pathogens.

Case Studies

-

Antimicrobial Activity Assessment :

A study investigated the antimicrobial effects of various amines, including 5-Hexen-1-amine, 2,2-dimethyl-. Results indicated that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were recorded to be lower than those of several common antibiotics.Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 -

Fungal Inhibition Studies :

In another study focusing on antifungal properties, 5-Hexen-1-amine was tested against various fungal strains. The compound showed promising results in inhibiting the growth of pathogenic fungi.Fungal Strain Inhibition Zone (mm) Aspergillus niger 20 Trichophyton rubrum 15

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Hexen-1-amine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Hexamethylenediamine | H₂N(CH₂)₆NH₂ | Used extensively in nylon production |

| 5-Hexen-3-one | C₈H₁₄O | A ketone derivative that can be synthesized from the amine |

| N,N-Dimethylhexanamine | C₈H₁₇N | Exhibits different reactivity patterns |

The comparison highlights that while these compounds share structural similarities, their biological activities can vary significantly due to differences in functional groups and molecular configurations.

Future Directions

The biological activity of 5-Hexen-1-amine, 2,2-dimethyl- warrants further investigation to elucidate its full potential in medicinal chemistry. Future research could focus on:

- Mechanistic Studies : Detailed exploration of its interaction pathways within microbial cells.

- Synthetic Modifications : Development of analogs to enhance efficacy and reduce toxicity.

- In Vivo Studies : Evaluation of therapeutic potential through animal models.

Eigenschaften

IUPAC Name |

2,2-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-6-8(2,3)7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLTYXVBNYYDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473962 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141511-50-4 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.